An In-Depth Technical Guide to 3-Ethylazetidine TFA Salt: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Ethylazetidine TFA Salt: Structure, Properties, and Applications
Executive Summary: This technical guide provides a comprehensive analysis of 3-Ethylazetidine Trifluoroacetate (TFA) salt, a key building block for professionals in pharmaceutical research and development. The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties. This document details the specific characteristics of the 3-ethyl substituted variant, including its chemical structure, molecular weight, spectroscopic profile, and practical handling protocols. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile compound in drug discovery programs.
The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and non-planar conformation provide a rigid, three-dimensional framework that can enhance molecular properties critical for drug efficacy.[2][3] The incorporation of azetidine motifs into drug candidates has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[1][2]
Unlike the more common five- and six-membered rings, the azetidine scaffold offers a unique spatial arrangement of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.[4] 3-substituted azetidines, such as 3-Ethylazetidine, are particularly valuable as they allow for the introduction of diverse functional groups directed into a distinct vector of chemical space.[5]
Physicochemical Properties of 3-Ethylazetidine TFA Salt
3-Ethylazetidine TFA salt is the product of an acid-base reaction between the basic secondary amine of the 3-ethylazetidine core and the strong organic acid, trifluoroacetic acid (TFA).[6] This salt form is common for amine-containing compounds, often resulting from purification via reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent.[7] The key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Ethylazetidine 2,2,2-trifluoroacetate | [8] |
| CAS Number | 1909337-74-1 | [8][9] |
| Molecular Formula | C₇H₁₂F₃NO₂ | [8][9] |
| Molecular Weight | 199.17 g/mol | [8][9] |
| Typical Purity | ≥95% | [8] |
| Storage Conditions | 4°C, store under inert nitrogen atmosphere | [8][10] |
Detailed Structural Elucidation
Chemical Structure
The compound exists as an ionic pair consisting of the protonated 3-ethylazetidinium cation and the trifluoroacetate anion. The positive charge is localized on the nitrogen atom of the azetidine ring.
Molecular Weight Calculation
The molecular weight is the sum of the molecular weights of the two constituent components, 3-Ethylazetidine (C₅H₁₁N) and Trifluoroacetic Acid (C₂HF₃O₂).
-
3-Ethylazetidine (Free Base):
-
(5 × 12.011) + (11 × 1.008) + (1 × 14.007) = 60.055 + 11.088 + 14.007 = 85.15 g/mol
-
-
Trifluoroacetic Acid:
-
(2 × 12.011) + (1 × 1.008) + (3 × 18.998) + (2 × 15.999) = 24.022 + 1.008 + 56.994 + 31.998 = 114.02 g/mol
-
-
Total Salt Molecular Weight:
-
85.15 + 114.02 = 199.17 g/mol [8]
-
Spectroscopic Characterization (Predictive Analysis)
While specific spectra for this salt are not publicly available, a senior scientist can predict the key spectroscopic features based on its structure. This predictive analysis is crucial for confirming the identity and purity of the material upon receipt or synthesis.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet (~1.0 ppm) and a quartet (~1.5 ppm).Azetidine Ring: Complex multiplets for the CH₂ and CH protons (~3.5-4.5 ppm).Amine Protons: A broad singlet for the two N⁺H₂ protons, which may exchange with solvent protons (e.g., D₂O).[11][12] |
| ¹³C NMR | Signals corresponding to the ethyl carbons and the three distinct carbons of the azetidine ring. The trifluoromethyl carbon of the TFA anion will appear as a quartet due to C-F coupling.[13] |
| ¹⁹F NMR | A sharp, strong singlet around -76 ppm, characteristic of the trifluoroacetate anion. This is a highly sensitive method for confirming the presence and quantifying the amount of TFA counterion. |
| Mass Spec (ESI+) | The spectrum will be dominated by the parent ion of the free base (protonated 3-Ethylazetidine), [M+H]⁺, at m/z ≈ 86.1. |
Handling and Experimental Protocols
Storage and Stability
The compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen, to prevent degradation.[8][10] The TFA salt form is generally stable, but the free base is more susceptible to oxidation and should be handled accordingly.
Protocol: Free-Basing of 3-Ethylazetidine TFA Salt
In many synthetic applications, the free amine is required rather than its salt.[14] The conversion of the TFA salt to its free base is a standard and critical procedure. The most common method is a liquid-liquid extraction using a mild aqueous base.
Causality: The principle of this protocol relies on a simple acid-base reaction. An aqueous solution of a base like sodium bicarbonate (NaHCO₃) is stronger than the 3-ethylazetidine free base but weaker than trifluoroacetic acid. When the organic solution of the TFA salt is washed with aqueous NaHCO₃, the bicarbonate deprotonates the 3-ethylazetidinium cation, rendering the resulting free amine neutral and highly soluble in the organic solvent. Simultaneously, the trifluoroacetic acid is neutralized to sodium trifluoroacetate, which is a salt and remains dissolved in the aqueous layer.[15]
Experimental Workflow:
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-Ethylazetidine TFA salt in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and open the stopcock frequently to release the pressure generated from CO₂ evolution.
-
Separation: Allow the two phases to fully separate. The organic layer contains the neutralized free amine, and the top aqueous layer contains the sodium trifluoroacetate salt.
-
Collection: Carefully drain and collect the organic layer. Discard the aqueous layer.
-
Washing: To remove residual water and dissolved salts, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent. The resulting filtrate can be concentrated under reduced pressure to yield the purified 3-ethylazetidine free base. The purity should be confirmed by analytical methods like NMR.
Synthetic Context and Applications
Synthesis of the Azetidine Core
3-Substituted azetidines are not naturally abundant and require targeted synthetic strategies. Common approaches include the cyclization of γ-haloamines, the reduction of β-lactams (azetidin-2-ones), and the ring-expansion of corresponding aziridines.[16][17] The development of robust synthetic routes is essential for making these valuable building blocks accessible for drug discovery programs.[18]
Role in Medicinal Chemistry
The introduction of a 3-ethylazetidine moiety can be a strategic decision in lead optimization for several reasons:
-
Improved Physicochemical Properties: The small, sp³-rich azetidine ring can decrease the planarity of a molecule, which often leads to increased aqueous solubility and improved permeability.[2]
-
Metabolic Stability: The azetidine ring can block sites of metabolism on a parent molecule, leading to a longer half-life and improved pharmacokinetic profile.[2]
-
Vectorial Orientation: The ethyl group at the 3-position provides a lipophilic vector that can be used to probe hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity.
The TFA salt of 3-ethylazetidine serves as a stable, easy-to-handle precursor that can be readily converted to the reactive free amine for incorporation into target molecules via reactions such as reductive amination, amide coupling, or nucleophilic substitution.
Conclusion
3-Ethylazetidine TFA salt is a valuable and versatile chemical entity for researchers in drug discovery. Its well-defined chemical structure and molecular weight provide a solid foundation for its use as a building block. A thorough understanding of its properties, predicted spectroscopic signatures, and essential handling protocols, such as the conversion to its free base, is critical for its effective application. As a component of the privileged azetidine class, this compound offers a strategic tool for enhancing the drug-like properties of novel therapeutic agents.[3]
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